molecular formula C15H12ClFO2 B14178840 [(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol CAS No. 855251-08-0

[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol

Cat. No.: B14178840
CAS No.: 855251-08-0
M. Wt: 278.70 g/mol
InChI Key: UIDGXRLUAXSGDA-HUUCEWRRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol involves the reaction of 2-chlorobenzaldehyde and 4-fluorobenzaldehyde with an appropriate epoxidizing agent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct stereoisomer is produced.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain the quality and yield of the product . The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as diols, ketones, and substituted epoxides .

Mechanism of Action

The mechanism of action of [(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol involves the inhibition of ergosterol biosynthesis in fungi. This compound targets the enzyme lanosterol 14α-demethylase, disrupting the production of ergosterol, an essential component of fungal cell membranes . This disruption leads to impaired cell membrane integrity and ultimately the death of the fungal cells.

Comparison with Similar Compounds

[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol is unique due to its specific stereochemistry and potent antifungal activity. Similar compounds include:

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Properties

CAS No.

855251-08-0

Molecular Formula

C15H12ClFO2

Molecular Weight

278.70 g/mol

IUPAC Name

[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol

InChI

InChI=1S/C15H12ClFO2/c16-13-4-2-1-3-12(13)14-15(9-18,19-14)10-5-7-11(17)8-6-10/h1-8,14,18H,9H2/t14-,15-/m1/s1

InChI Key

UIDGXRLUAXSGDA-HUUCEWRRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(CO)C3=CC=C(C=C3)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)(CO)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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